

The Compound D4476: A Technical Guide to its Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

4-(4-(2,3-dihydrobenzo(1,4)dioxinCompound Name:
6-yl)-5-pyridin-2-yl-1H-imidazol-2yl)benzamide

Cat. No.:

B1669709

Get Quote

Abstract

This document provides a comprehensive technical overview of the small molecule inhibitor D4476. Initially identified as an inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), D4476 was subsequently characterized as a potent and selective inhibitor of Casein Kinase 1 (CK1). This guide details the discovery and history of D4476, its mechanism of action, and its selectivity profile. Furthermore, it provides detailed experimental protocols for its use in biochemical and cell-based assays and discusses its application in signal transduction research. This document is intended for researchers, scientists, and drug development professionals interested in the use of D4476 as a chemical probe to investigate cellular signaling pathways.

Discovery and History

The compound 4-(4-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide, now commonly known as D4476, first emerged in the scientific literature as part of a series of potent inhibitors of the TGF- β type I receptor kinase, ALK5. Research published in 2002 by Callahan and colleagues at GlaxoSmithKline described the discovery of a novel class of imidazole-based inhibitors of ALK5, with D4476 being one of the compounds synthesized and evaluated for its potential to block TGF- β signaling.



Later, in 2004, a pivotal study by Rena and colleagues identified D4476 as a potent, cell-permeant inhibitor of Casein Kinase 1 (CK1).[3] This research demonstrated that D4476 was a more potent and selective inhibitor of CK1 than previously available tools, establishing its utility in dissecting the physiological roles of this kinase family.[3] Subsequent profiling against a larger panel of kinases by Bain and colleagues in 2007 further characterized its selectivity, confirming its primary activity against CK1 while also noting its inhibitory effects on other kinases at higher concentrations.[1][4][5] These seminal studies have positioned D4476 as a valuable chemical probe for investigating CK1 and TGF- β signaling pathways.

Mechanism of Action

D4476 functions as an ATP-competitive inhibitor of both Casein Kinase 1 and ALK5. Its inhibitory activity is achieved by binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their respective substrates. The dual activity of D4476 necessitates careful consideration when interpreting experimental results, as observed phenotypes may be attributable to the inhibition of either or both signaling pathways.

Data Presentation Kinase Selectivity Profile

The following table summarizes the in vitro inhibitory activity of D4476 against a panel of protein kinases. The data is compiled from multiple studies to provide a comprehensive overview of its selectivity.

Kinase Target	IC50 (μM)	Assay Conditions	Reference
Casein Kinase 1 (CK1)	~0.3	Cell-free assay	[3]
Casein Kinase 1δ (CK1δ)	0.3	Cell-free assay	Rena et al., 2004
ALK5 (TGF-βRI)	~0.5	Cell-free assay	Callahan et al., 2002
SAPK2a/p38α	>10	Cell-free assay	[3]
Various other kinases	>10	Kinase panel screen	Bain et al., 2007



Note: The precise IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Experimental Protocols In Vitro Kinase Assay for CK1 Inhibition

This protocol is adapted from the methods described by Rena et al. (2004) for determining the IC50 of D4476 against CK1 δ .

Materials:

- Recombinant human CK1δ (purified)
- CK1 substrate peptide (e.g., RRKDLHDDEEDEAMSITA)
- [y-32P]ATP
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
- D4476 stock solution (in DMSO)
- Phosphocellulose paper (P81)
- 0.75% Phosphoric acid
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing kinase assay buffer, the CK1 substrate peptide, and recombinant CK1δ enzyme.
- Add varying concentrations of D4476 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.



- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ³²P]ATP.
- Quantify the incorporation of ³²P into the substrate peptide using a scintillation counter.
- Calculate the percentage of kinase inhibition for each D4476 concentration relative to the DMSO control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for Inhibition of FOXO1a Phosphorylation

This protocol outlines a general method for assessing the effect of D4476 on the phosphorylation of a downstream CK1 target, FOXO1a, in cultured cells, based on the work of Rena et al. (2004).

Materials:

- H4IIE hepatoma cells (or other suitable cell line)
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- D4476 stock solution (in DMSO)
- Insulin (or other relevant stimulus)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-FOXO1a (Ser322/325), anti-total FOXO1a
- Secondary antibody (HRP-conjugated)

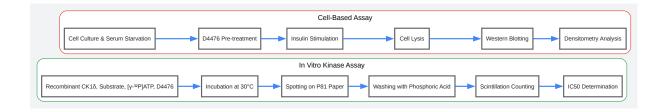


· Western blotting reagents and equipment

Procedure:

- Plate cells and grow to a suitable confluency.
- Serum-starve the cells for several hours to reduce basal signaling.
- Pre-treat the cells with varying concentrations of D4476 (or DMSO control) for a specified time (e.g., 1-2 hours).
- Stimulate the cells with insulin for a short period (e.g., 15-30 minutes) to induce FOXO1a phosphorylation.
- Lyse the cells in lysis buffer and quantify the protein concentration.
- Perform SDS-PAGE and Western blotting with the cell lysates.
- Probe the membranes with anti-phospho-FOXO1a and anti-total FOXO1a antibodies.
- Detect the signals using an appropriate HRP substrate and imaging system.
- Quantify the band intensities to determine the effect of D4476 on FOXO1a phosphorylation.

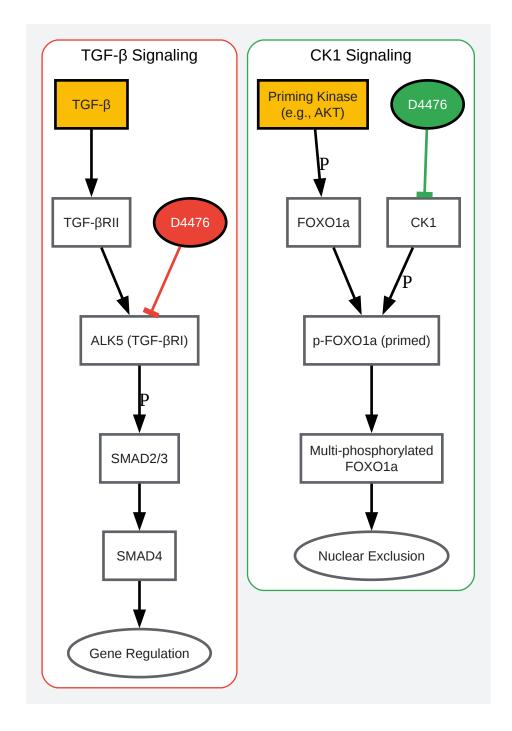
Mandatory Visualization



Click to download full resolution via product page



Caption: Experimental workflows for in vitro and cell-based assays with D4476.



Click to download full resolution via product page

Caption: D4476 inhibits both TGF-β and CK1 signaling pathways.

Drug Development Context



While D4476 has proven to be an invaluable research tool, its progression into preclinical and clinical development has not been extensively reported in the public domain. The dual-specificity of D4476 for both CK1 and ALK5 presents a challenge for its development as a therapeutic agent, as it may lead to off-target effects. However, the scaffold of D4476 has served as a foundation for the development of more selective inhibitors of both CK1 and ALK5. For drug development professionals, D4476 represents a lead compound whose selectivity and pharmacokinetic properties would require significant optimization for therapeutic applications. Its primary value to the field remains its utility as a well-characterized chemical probe for target validation and pathway elucidation in the early stages of drug discovery. There is no publicly available information regarding formal preclinical toxicology or pharmacokinetic studies for D4476.

Conclusion

D4476 is a versatile small molecule inhibitor with well-documented activity against both Casein Kinase 1 and ALK5. Its discovery and subsequent characterization have provided researchers with a powerful tool to investigate the roles of these kinases in a multitude of cellular processes. This technical guide has summarized the key information regarding the history, mechanism of action, and experimental application of D4476. By providing detailed protocols and a comprehensive overview of its kinase selectivity, this document aims to facilitate the effective use of D4476 in future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The selectivity of protein kinase inhibitors: a further update PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. D4476, a cell-permeant inhibitor of CK1, suppresses the site-specific phosphorylation and nuclear exclusion of FOXO1a PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of protein kinase ... | Article | H1 Connect [archive.connect.h1.co]



- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Compound D4476: A Technical Guide to its Discovery, Mechanism, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669709#discovery-and-history-of-d4476-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com